molecular formula C9H17N3 B12353759 (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine

(1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine

Cat. No.: B12353759
M. Wt: 167.25 g/mol
InChI Key: RGIJMESNJWVLRJ-UHFFFAOYSA-N
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Description

(1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine is a chemical compound with the molecular formula C10H19N3 It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-butylimidazole with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in the formation of various substituted imidazole derivatives.

Scientific Research Applications

(1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine: Similar structure but with a methoxyethyl group instead of a methyl group.

    (1-Butyl-1H-imidazol-2-yl)methanamine: Lacks the additional methyl group on the amine.

    (1-Butyl-1H-imidazol-2-yl)methylamine: Similar but without the butyl group.

Uniqueness

(1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both butyl and methyl groups on the imidazole ring enhances its lipophilicity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1-butylimidazol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C9H17N3/c1-3-4-6-12-7-5-11-9(12)8-10-2/h5,7,10H,3-4,6,8H2,1-2H3

InChI Key

RGIJMESNJWVLRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN=C1CNC

Origin of Product

United States

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